
3-Acetyl-2-oxazolidinone
Overview
Description
3-Acetyl-2-oxazolidinone (CAS: 1432-43-5) is a heterocyclic compound with the molecular formula C₅H₇NO₃ and a molar mass of 129.11 g/mol. It features a five-membered oxazolidinone ring substituted with an acetyl group at the 3-position. This compound is synthesized via halogenation reactions using acetic anhydride and chlorine gas under controlled conditions . Key physical properties include a melting point of 69–71°C, a boiling point of 110–114°C at 2 mmHg, and a density of 1.38 g/cm³ .
This compound serves as a versatile reagent in asymmetric synthesis, particularly in enantioselective radical conjugate additions and the preparation of bioactive molecules like (+)-7-epigoniodiol and (-)-8-epigoniodiol . Its utility stems from its ability to act as a chiral auxiliary in coordination chemistry, as demonstrated in NMR studies of Zn–DBFOX complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-oxazolidinone typically involves the reaction of 2-oxazolidinone with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Oxidation Reactions
3-Acetyl-2-oxazolidinone undergoes oxidation to form derivatives with additional oxygen-containing functional groups. Common oxidizing agents include:
- Potassium permanganate (KMnO₄)
- Chromium trioxide (CrO₃)
Key Products :
Reduction Reactions
Reduction typically targets the acetyl or oxazolidinone carbonyl groups:
- Lithium aluminum hydride (LiAlH₄) reduces the acetyl group to a hydroxyl moiety.
- Sodium borohydride (NaBH₄) selectively reduces specific carbonyl positions.
Key Products :
- Hydrogenated oxazolidinones or secondary alcohols.
Substitution Reactions
The acetyl group is susceptible to nucleophilic substitution under basic or acidic conditions:
- Nucleophiles : Amines, alcohols, or thiols.
- Catalysts : Acidic or basic catalysts (e.g., DMAP, TBD) .
Example :
Reaction with morpholine or piperazine derivatives yields substituted oxazolidinones, often used in medicinal chemistry .
Thermolysis and Elimination
Gas-phase thermolysis follows a first-order elimination mechanism:
Mechanistic Insight :
Ring size and heteroatom presence significantly influence reaction kinetics .
Borylation and Aldol Reactions
This compound reacts with boron triflate reagents to form doubly borylated enolates:
- Reagents : c-Hex₂BOTf (2.5 equiv), triethylamine (3.0 equiv).
- Application : Key intermediates in double aldol reactions for synthesizing complex polyols .
Example :
Synthesis of 6-amino-3,4-dimethyl-cis-3-cyclohexen-1-ol via Diels-Alder reaction of 3-acetyl-2(3H)-oxazolone .
Cycloaddition Reactions
UV irradiation induces (2+2) cycloaddition with olefins:
- Conditions : Sensitized UV light (e.g., acetophenone).
- Products : Bicyclic cycloadducts, hydrolyzable to amino alcohols .
Example :
Formation of 4-chloro-5-(trichloromethyl)-2-oxazolidone from 3-acetyl-2(3H)-oxazolone and CCl₄ .
Table 2: Thermolysis Parameters
Compound | Eₐ (kcal/mol) | log A |
---|---|---|
This compound | 28.5 | 13.2 |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties : 3-Acetyl-2-oxazolidinone is part of the oxazolidinone class, which includes well-known antibiotics like Linezolid. This compound exhibits antibacterial activity by inhibiting protein synthesis in bacteria, making it a subject of interest for developing new antibacterial agents against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Drug Development : Several derivatives of this compound are being explored for their potential in treating various infections. For instance, research has indicated that modifications to the oxazolidinone scaffold can enhance efficacy against drug-resistant tuberculosis .
Organic Synthesis
Building Block : The compound serves as a valuable precursor in the synthesis of more complex molecules. It can be used as a chiral auxiliary in stereoselective transformations, facilitating the creation of enantiomerically enriched compounds .
Innovative Reactions : Studies have demonstrated that this compound can participate in reactions such as double aldol reactions when combined with boron triflate reagents, showcasing its utility in synthetic organic chemistry .
Biological Research
Enzyme Mechanisms : The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, contributing to our understanding of biochemical pathways .
Toxicity Studies : Preliminary toxicity assessments indicate that derivatives of this compound may exhibit lower toxicity profiles compared to existing antibiotics, which is crucial for developing safer therapeutic options .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various oxazolidinone derivatives, including those derived from this compound. Results showed promising minimum inhibitory concentration (MIC) values against Gram-positive bacteria, indicating potential for clinical application .
Case Study 2: Synthesis of Complex Molecules
Research highlighted the use of this compound as a precursor in synthesizing complex organic compounds through Diels-Alder reactions, demonstrating its role in advancing synthetic methodologies .
Summary Table of Applications
Field | Application | Details |
---|---|---|
Medicinal Chemistry | Antibacterial Agents | Inhibits protein synthesis; derivatives under investigation for TB treatment |
Organic Synthesis | Building Block | Used in stereoselective transformations; precursor for complex molecules |
Biological Research | Enzyme Mechanisms | Studied for protein-ligand interactions; potential low toxicity |
Mechanism of Action
The mechanism of action of 3-Acetyl-2-oxazolidinone and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This unique mechanism makes it effective against a wide range of multidrug-resistant Gram-positive bacteria.
Comparison with Similar Compounds
Thermodynamic Properties
Thermodynamic stability is a critical factor in comparing 3-acetyl-2-oxazolidinone with analogous compounds. Combustion calorimetry data reveals significant differences in standard molar enthalpies of combustion (ΔcH°) and formation (ΔfH°):
Compound | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) |
---|---|---|
2-Oxazolidinone | -1465.42 ± 0.52 | -430.30 ± 0.96 |
This compound | -2350.86 ± 0.84 | -617.72 ± 1.58 |
The acetyl substituent in this compound substantially lowers its enthalpy of formation compared to the parent 2-oxazolidinone, indicating enhanced thermodynamic stability due to electron-withdrawing effects and resonance stabilization .
Kinetic Stability and Thermolysis
Thermal decomposition kinetics of this compound and related compounds highlight the impact of ring size and heteroatoms on reactivity. First-order elimination parameters are as follows:
Compound | log A (s⁻¹) | Ea (kJ/mol) |
---|---|---|
This compound | 11.1 | 176.1 |
2-Acetylcyclopentanone | 11.7 | 193.4 |
N-Acetylcaprolactam | 11.2 | 153.2 |
2-Acetylbutyrolactone | 11.4 | 201.0 |
The lower activation energy (Ea) of this compound compared to 2-acetylcyclopentanone and 2-acetylbutyrolactone suggests reduced thermal stability, likely due to ring strain in the five-membered oxazolidinone structure. In contrast, the seven-membered N-acetylcaprolactam exhibits even lower Ea, reflecting greater flexibility and ease of decomposition .
Structural Analogues and Reactivity
This compound belongs to a class of acetylated heterocycles, including:
- Thiazolidine-4-carboxylic acid derivatives (e.g., 3-acetylthiazolidine-4-carboxylic acid, CAS: 5025-82-1): These compounds exhibit structural similarity but replace the oxygen atom in the oxazolidinone ring with sulfur, altering electronic properties and biological activity .
- N-Acetylcaprolactam (CAS: 1888-91-1): A seven-membered lactam with higher ring flexibility, leading to distinct reactivity in polymerization and thermolysis .
- 2-Oxazolone (CAS: 60759-49-1): A related unsaturated derivative used in Diels–Alder reactions, showcasing the versatility of oxazolidinone derivatives in cycloaddition chemistry .
The acetyl group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions and cycloadditions. This contrasts with non-acetylated analogues like 2-oxazolidinone, which are less reactive in such transformations .
Biological Activity
3-Acetyl-2-oxazolidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 143.11 g/mol. The presence of the acetyl group enhances its lipophilicity, which is crucial for biological activity and absorption in vivo.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study comparing various derivatives, it was found that compounds with an acetyl group demonstrated significantly greater antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. coli | MIC (µg/mL) against Candida spp. |
---|---|---|---|
This compound | <0.5 | 1.0 | 0.25 |
Ciprofloxacin | 1.0 | 0.5 | >8 |
The minimal inhibitory concentration (MIC) values indicate that this compound is more effective than ciprofloxacin against certain strains, particularly MRSA, highlighting its potential as an alternative antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments have shown varying effects of this compound on different cell lines. In vitro studies using L929 fibroblast cells revealed that certain concentrations could enhance cell viability rather than induce toxicity.
Table 2: Cytotoxicity of this compound on L929 Cells
Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
---|---|---|
6 | 109 | 121 |
12 | 105 | 116 |
25 | 96 | 108 |
50 | 85 | 107 |
100 | 92 | 98 |
These results suggest that at lower concentrations, the compound may promote cellular health, which is an encouraging sign for its potential therapeutic applications .
The mechanism by which oxazolidinones exert their antibacterial effects primarily involves inhibition of protein synthesis in bacteria. Specifically, they bind to the bacterial ribosome's 50S subunit, preventing the formation of functional ribosomal complexes necessary for protein translation . This action is crucial for combating resistant strains of bacteria.
Case Studies and Clinical Implications
Several case studies have highlighted the efficacy of oxazolidinones in clinical settings:
- Clinical Efficacy Against Resistant Strains : A clinical trial demonstrated that patients with infections caused by resistant strains of Staphylococcus aureus responded positively to treatments involving oxazolidinones like linezolid and derivatives thereof, including those based on the structure of this compound .
- Combination Therapies : Research has shown that combining oxazolidinones with other antimicrobial agents can enhance their effectiveness against biofilm-forming bacteria, which are often resistant to standard treatments .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Acetyl-2-oxazolidinone, and how do reaction conditions influence yield?
this compound (CAS 1432-43-5) is typically synthesized via acetylation of 2-oxazolidinone derivatives. A common method involves reacting 2-oxazolidinone with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize side products like over-acetylated species . For example, fluorinated analogs of oxazolidinones (e.g., perfluorooctyl-substituted derivatives) require specialized conditions, such as THF as a solvent and LiOOH for hydrolysis, achieving yields of ~70–80% .
Q. How is this compound characterized structurally, and what analytical methods are critical?
Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and elemental analysis . For instance, ¹H NMR of this compound shows characteristic peaks for the acetyl group (~2.3 ppm, singlet) and oxazolidinone ring protons (~3.5–4.5 ppm). Fluorinated derivatives require ¹⁹F NMR to confirm perfluoroalkyl group integration . Elemental analysis (e.g., %C, %H, %N) must match calculated values within ±0.4% to validate purity .
Advanced Research Questions
Q. How does this compound function as a chiral auxiliary in asymmetric synthesis, and what factors dictate enantioselectivity?
this compound serves as a chiral auxiliary by temporarily binding to substrates to control stereochemistry during reactions like aldol additions or alkylations. Enantioselectivity depends on:
- Steric effects : Bulky substituents (e.g., benzyl or fluorinated groups) on the oxazolidinone ring hinder undesired transition states .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance stereochemical outcomes by stabilizing intermediates .
- Temperature : Lower temperatures (−78°C) reduce kinetic competition, favoring a single pathway .
Example : In the synthesis of (R)-3,4-dimethylpentanoic acid, the auxiliary’s fluorinated tail improved phase separation during purification, achieving >90% enantiomeric excess (ee) .
Q. How can researchers resolve contradictions in reported spectral data or yields for this compound derivatives?
Discrepancies in data (e.g., NMR shifts or elemental analysis) often arise from:
- Impurities : Unreacted starting materials or solvents alter peaks. Use preparative HPLC or repeated recrystallization to isolate pure products .
- Isomerization : Oxazolidinones with labile stereocenters (e.g., fluorinated analogs) may racemize during workup. Monitor reaction progress via chiral HPLC .
- Moisture sensitivity : Hydrolysis of the acetyl group can occur in humid conditions. Conduct reactions under inert atmosphere and store products desiccated .
Methodological Approach :
Replicate the synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert gas).
Validate purity via cross-analytical methods (e.g., NMR + LC-MS).
Compare results with literature using standardized reporting (e.g., SI units, error margins) .
Q. What advanced applications does this compound have in medicinal chemistry or materials science?
- Drug intermediates : It is a precursor for antimicrobial agents. Derivatives like 3-amino-2-oxazolidinone are used in nitrofuran antibiotic synthesis .
- Polymer chemistry : Oxazolidinone rings enhance thermal stability in fluorinated polymers, critical for high-performance materials .
- Bioconjugation : The acetyl group enables site-specific modifications of peptides or proteins via nucleophilic acyl substitution .
Q. Methodological Guidance
Designing experiments to optimize this compound synthesis: A stepwise approach
Define variables : Temperature, reagent stoichiometry, solvent.
Use factorial design : Test combinations (e.g., high/low temperature with excess acetyl chloride).
Analyze outcomes : Quantify yield (gravimetry) and purity (HPLC).
Iterate : Refine conditions based on statistical significance (p < 0.05) .
Example : A 2² factorial design identified THF and 25°C as optimal for fluorinated derivative synthesis, improving yield by 15% .
Validating analytical methods for this compound quantification in complex matrices
Properties
IUPAC Name |
3-acetyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCHMAAUXSQMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337114 | |
Record name | 3-Acetyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-43-5 | |
Record name | 3-Acetyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.